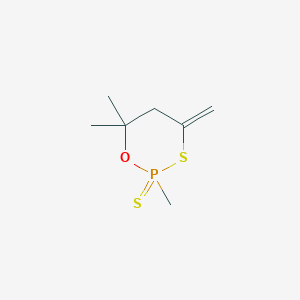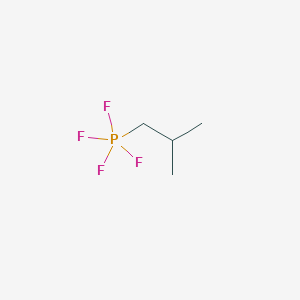
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of four fluorine atoms and a 2-methylpropyl group attached to a lambda5-phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane typically involves the reaction of phosphorus pentafluoride (PF_5) with 2-methylpropyl lithium (C_4H_9Li) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction proceeds as follows:
PF5+C4H9Li→Tetrafluoro(2-methylpropyl)-lambda 5 -phosphane+LiF
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and ozone (O_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrafluorophosphane (PF_4): Similar in structure but lacks the 2-methylpropyl group.
Hexafluorophosphane (PF_6): Contains six fluorine atoms and no alkyl groups.
Trifluoromethylphosphane (CF_3PF_2): Contains a trifluoromethyl group instead of a 2-methylpropyl group.
Uniqueness
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane is unique due to the presence of both fluorine atoms and a 2-methylpropyl group, which imparts distinct chemical properties and reactivity compared to other fluorophosphane compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
112031-31-9 |
|---|---|
Fórmula molecular |
C4H9F4P |
Peso molecular |
164.08 g/mol |
Nombre IUPAC |
tetrafluoro(2-methylpropyl)-λ5-phosphane |
InChI |
InChI=1S/C4H9F4P/c1-4(2)3-9(5,6,7)8/h4H,3H2,1-2H3 |
Clave InChI |
LRQRYYWAUVCHIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CP(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


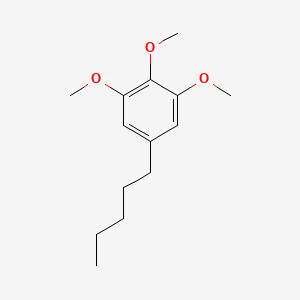

![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
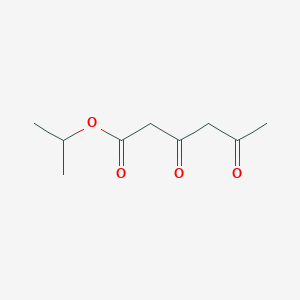
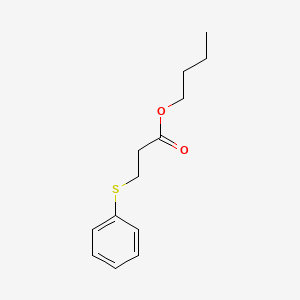
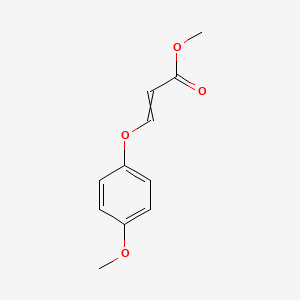


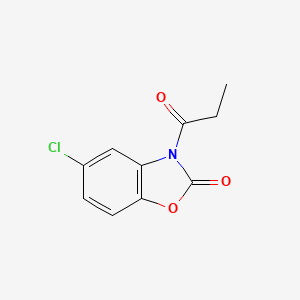
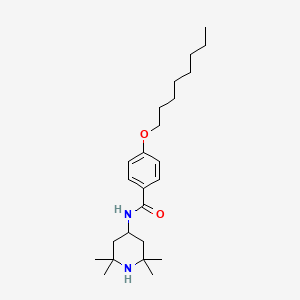

![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
